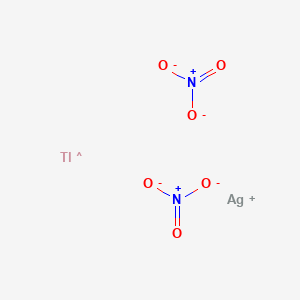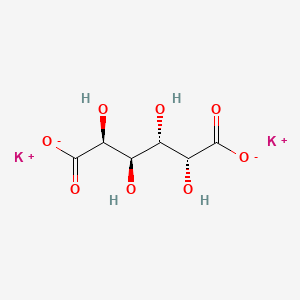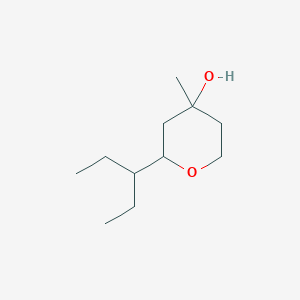
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- is an organic compound with the molecular formula C11H22O2. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its applications in various industries, particularly in the field of fragrances and cosmetics .
准备方法
Synthetic Routes and Reaction Conditions
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- can be synthesized through the hydrogenation of 2,5-dihydropyran. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods
In industrial settings, the compound is often produced by hydrogenating 2,5-dihydropyran in the presence of a suitable catalyst. The process is carried out in a hydrogenation reactor, where the reaction conditions are carefully controlled to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
科学研究应用
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance and cosmetic industries due to its pleasant odor and stability .
作用机制
The mechanism by which 2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways and cellular processes. For example, the compound may act as a ligand for specific receptors or enzymes, modulating their activity and leading to downstream effects .
相似化合物的比较
Similar Compounds
Tetrahydro-2H-pyran-4-ol: A similar compound with a different alkyl substituent.
2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-: Another derivative with a different alkyl group
Uniqueness
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties. These properties make it particularly suitable for use in fragrances and cosmetics, where stability and odor are crucial .
属性
CAS 编号 |
1099648-69-7 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
4-methyl-2-pentan-3-yloxan-4-ol |
InChI |
InChI=1S/C11H22O2/c1-4-9(5-2)10-8-11(3,12)6-7-13-10/h9-10,12H,4-8H2,1-3H3 |
InChI 键 |
SGDHXQQFXPKEGL-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C1CC(CCO1)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



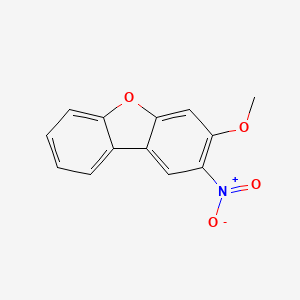
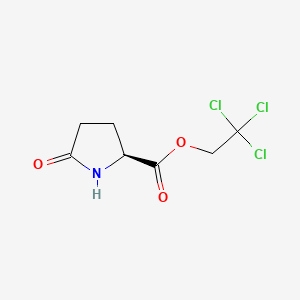

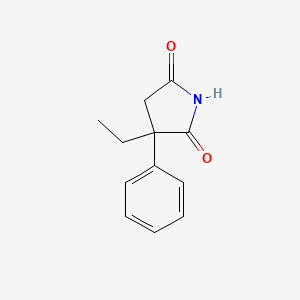

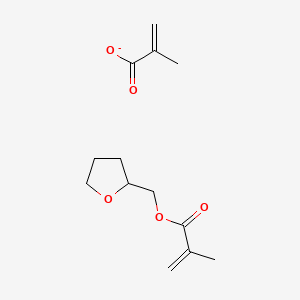


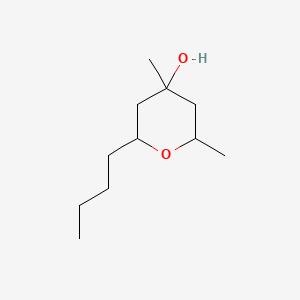
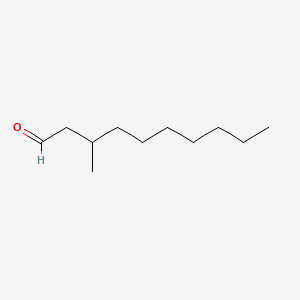
![(6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12653012.png)
